molecular formula C12H18N4O2 B2817169 Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1235199-36-6

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2817169
CAS No.: 1235199-36-6
M. Wt: 250.302
InChI Key: PBZSHKGKIGLHRA-UHFFFAOYSA-N
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Description

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyrimidine moiety and a carbamate group

Biochemical Analysis

Biochemical Properties

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission. Additionally, the compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive functions and memory. In non-neuronal cells, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions. Additionally, the compound can activate nicotinic acetylcholine receptors by binding to their ligand-binding sites, leading to receptor activation and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat . Long-term exposure to the compound has been shown to cause sustained increases in acetylcholine levels, leading to prolonged cholinergic effects. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies indicate that its effects can last for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and memory in rodents without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as muscle tremors, convulsions, and respiratory distress . The threshold for these toxic effects varies among different animal species, but it is generally observed at doses several times higher than the effective dose for cognitive enhancement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the use of piperidine and pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new ones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSHKGKIGLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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